(3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride

EGFR Inhibitor Process R&D Chiral Building Block

Sourcing the correct trans-(3R,4R) stereoisomer for kinase inhibitor programs often requires costly chiral resolution. This compound provides the exact (3R,4R)-trans scaffold directly, enabling a proven enantiospecific synthesis route scalable to multikilogram quantities. • Eliminates chiral resolution steps • Defined (3R,4R)-trans stereochemistry • Direct precursor for EGFR inhibitor manufacturing • Supplied as stable dihydrochloride salt for ease of handling

Molecular Formula C4H11Cl2FN2
Molecular Weight 177.05 g/mol
CAS No. 125197-40-2
Cat. No. B053109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride
CAS125197-40-2
Molecular FormulaC4H11Cl2FN2
Molecular Weight177.05 g/mol
Structural Identifiers
SMILESC1C(C(CN1)F)N.Cl.Cl
InChIInChI=1S/C4H9FN2.2ClH/c5-3-1-7-2-4(3)6;;/h3-4,7H,1-2,6H2;2*1H/t3-,4-;;/m1../s1
InChIKeyAWFXFFCLESETAV-XWJKVJTJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of (3R,4R)-4-Fluoropyrrolidin-3-amine Dihydrochloride (CAS 125197-40-2) for Medicinal Chemistry & Process R&D


(3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride (CAS 125197-40-2) is a chiral, fluorinated pyrrolidine building block with a trans-relationship between its 3-amino and 4-fluoro substituents [1]. It is primarily used in the asymmetric synthesis of pharmaceutical intermediates, particularly for potent kinase inhibitors [2]. The compound is typically supplied as a dihydrochloride salt, which enhances its stability and handling for research and development purposes .

Why Generic Substitution Fails: Critical Stereochemical & Process Constraints for (3R,4R)-4-Fluoropyrrolidin-3-amine Dihydrochloride (CAS 125197-40-2)


Generic substitution fails because this compound's value is defined by its specific (3R,4R)-trans stereochemistry, not merely its core fluoropyrrolidine structure. This exact stereoisomer is the direct outcome of a proven, multikilogram-scale enantiospecific process developed for an EGFR inhibitor [1]. Substituting it with the cis-isomer (e.g., CAS 125197-38-8) or other fluoropyrrolidines (e.g., CAS 1821494-03-4) would introduce a different chiral scaffold, fundamentally altering the three-dimensional orientation of key functional groups in any downstream drug candidate and necessitating a complete re-validation of the synthetic route and biological activity [2].

Product-Specific Quantitative Evidence Guide for (3R,4R)-4-Fluoropyrrolidin-3-amine Dihydrochloride (CAS 125197-40-2)


Documented Use as a Key Intermediate in a Pilot-Plant Scale EGFR Inhibitor Synthesis

The (3R,4R)-trans-stereoisomer is the specific target of a published, scalable, enantiospecific synthesis designed for manufacturing an EGFR inhibitor. The process, which was developed for multikilogram scale, uses a chiral cyclic sulfamate intermediate that is converted to the target trans-3-fluoro-4-aminopyrrolidine scaffold with complete stereospecificity [1]. This contrasts with alternative fluoropyrrolidine building blocks that lack this demonstrated process pedigree.

EGFR Inhibitor Process R&D Chiral Building Block

Defined Stereochemical Purity (Trans-Configuration) Critical for Biological Activity

This compound provides the specific (3R,4R)-trans stereochemistry, which is a defined chiral descriptor [1]. In contrast, the corresponding cis-isomer (rel-(3R,4S)-4-fluoropyrrolidin-3-amine dihydrochloride, CAS 125197-38-8) represents a distinct stereoisomer with a different three-dimensional arrangement of its amine and fluorine substituents [2]. The choice between these two building blocks dictates the stereochemical outcome of any subsequent synthesis, directly impacting the biological activity of the final drug candidate.

Stereochemistry Chiral Purity Medicinal Chemistry

Availability at Research-Grade Purity (≥95%) for Immediate Laboratory Use

The compound is commercially available from multiple vendors with a minimum purity specification of 95% . This level of purity is standard for research use and allows for direct incorporation into synthetic workflows without additional purification. While alternative fluoropyrrolidines may be offered at similar purities, this consistency across suppliers for CAS 125197-40-2 ensures a reliable supply chain for this specific stereoisomer.

Chemical Purity Procurement Building Block

Best Research and Industrial Application Scenarios for (3R,4R)-4-Fluoropyrrolidin-3-amine Dihydrochloride (CAS 125197-40-2)


Asymmetric Synthesis of Kinase Inhibitors (e.g., EGFR Inhibitors)

This compound is the direct precursor to the chiral (3R,4R)-4-fluoro-3-aminopyrrolidine scaffold required for manufacturing specific kinase inhibitors. Its documented, scalable enantiospecific synthesis [1] makes it a high-value starting material for process chemistry teams aiming to develop a robust, large-scale route to a drug candidate. Using this specific stereoisomer eliminates the need for costly and time-consuming chiral resolution steps later in the synthesis.

Medicinal Chemistry Exploration of Chiral Fluorinated Pyrrolidine Scaffolds

Medicinal chemists can utilize this building block to explore structure-activity relationships (SAR) around the trans-4-fluoro-3-aminopyrrolidine core. Its defined (3R,4R)-trans stereochemistry [2] provides a rigid, three-dimensional scaffold that can be elaborated into a variety of potential drug candidates targeting enzymes, receptors, or other protein targets where fluorine substitution is known to enhance metabolic stability or binding affinity.

Synthesis of Fluorinated Bioisosteres and Peptidomimetics

The compound serves as a versatile intermediate for creating fluorinated bioisosteres, where the fluorine atom can mimic a hydroxyl group or a hydrogen atom while altering the molecule's electronic and conformational properties . Its two functional handles (primary amine and secondary amine in the ring) allow for orthogonal derivatization, enabling the construction of complex, conformationally constrained peptidomimetics for drug discovery.

Development of Novel DPP-IV or Serine Protease Inhibitors

Fluoropyrrolidines are a privileged scaffold for dipeptidyl peptidase IV (DPP-IV) and other serine protease inhibitors [3]. This specific trans-amino-fluoro stereochemistry can be incorporated into novel inhibitor designs to explore new interactions within the enzyme's active site, potentially leading to candidates with improved potency or selectivity profiles compared to known inhibitors.

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